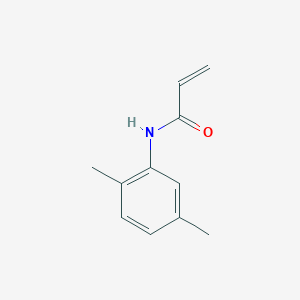

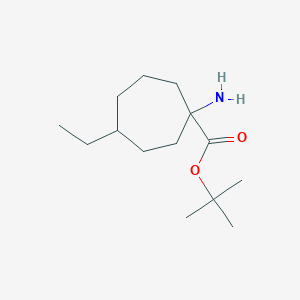

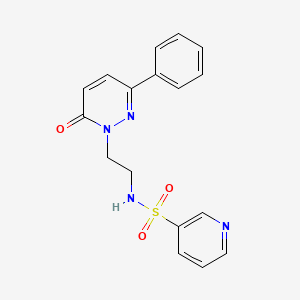

![molecular formula C20H24ClN3O2 B2971585 N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 878078-21-8](/img/structure/B2971585.png)

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, also known as CMAP, is a chemical compound that is widely used in scientific research. CMAP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Analysis : N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide derivatives have been synthesized and characterized, including their crystal structures studied by single-crystal X-ray diffraction. The novel compounds displayed effective activities against neurotoxicity in cell studies and showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018).

Biological Activities and Applications

- Antimicrobial Activities : Derivatives of N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide were found to have antimicrobial activities against various microorganisms, suggesting potential applications in combating infections (Bektaş et al., 2007).

- Acetylcholinesterase Inhibition : Some derivatives have been screened for their anticholinesterase activity, particularly against acetylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

Chemical and Environmental Studies

- Herbicide Analysis : Research has been conducted on the metabolism and environmental impact of similar chloroacetamide herbicides, which can provide insights into the environmental behavior and safety profiles of N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide derivatives (Coleman et al., 2000).

Pharmacological Properties

- 5-HT1A Receptor Antagonism : Some analogs have been identified as potent antagonists of the 5-HT1A receptor, a target relevant in psychiatric and neurological disorders (Craven et al., 1994).

- Cognitive Enhancement : Analogous compounds, acting as 5-HT6 receptor antagonists, have shown potential in enhancing cognitive functions, suggesting a role in treating disorders like Alzheimer's disease (Hirst et al., 2006).

Enzyme Inhibitory Activities

- Enzyme Inhibition : Synthesized analogs have been evaluated for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases, offering insights into therapeutic applications in various conditions, including neurodegenerative diseases (Virk et al., 2018).

Additional Applications

- Antihistamine Effects : Related piperazine compounds have been used as antihistamines, indicating possible allergy treatment applications (Arlette, 1991).

- Anticonvulsant Activity : Some derivatives have shown anticonvulsant activity, suggesting potential use in treating epilepsy and related disorders (Obniska et al., 2015).

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)22-20(25)14-23-9-11-24(12-10-23)17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECAYBRNDRNQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

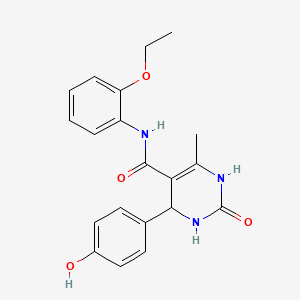

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)

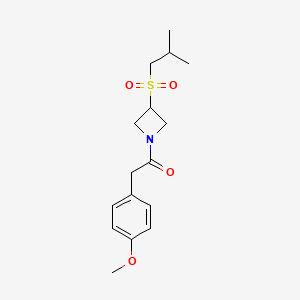

![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

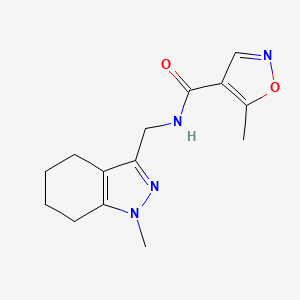

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)

![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)